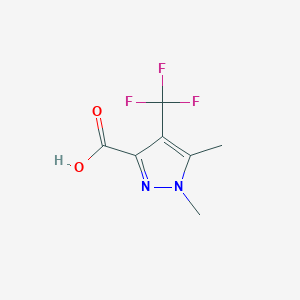

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a trifluoromethyl (-CF₃) group at the 4-position and methyl (-CH₃) groups at the 1- and 5-positions. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising scaffold in medicinal chemistry and agrochemical research . Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This compound’s structural rigidity and electronic properties allow precise interactions with biological targets, such as cyclooxygenase (COX) enzymes or bacterial proteins .

Propriétés

IUPAC Name |

1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-3-4(7(8,9)10)5(6(13)14)11-12(3)2/h1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPFFZPJSZEQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Trifluoromethylated Diketone Intermediate

One of the key intermediates is a trifluoromethyl-substituted 1,3-diketone or its equivalent, such as 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione. This intermediate can be synthesized via condensation reactions involving trifluoroacetyl halides and suitable ketone derivatives under controlled conditions.

- The reaction is typically conducted in an organic solvent such as methylene chloride.

- The crude product is isolated by concentration under reduced pressure, yielding a high-purity intermediate (>95% purity) ready for cyclization without further purification.

Cyclization with Methylhydrazine

The trifluoromethylated diketone intermediate is reacted with a 40% aqueous methylhydrazine solution to form the pyrazole ring:

- The reaction mixture is cooled to low temperatures (around -20 °C to -25 °C) to control reactivity and selectivity.

- The diketone solution is added dropwise to the methylhydrazine solution under stirring.

- After completion, the mixture is allowed to warm to room temperature, and the organic layer is separated.

- The pyrazole intermediate, often a 1,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde or acetyl derivative, is isolated by concentration and recrystallization.

Conversion to Carboxylic Acid

The pyrazole intermediate bearing an aldehyde or acetyl group at the 3-position is oxidized or hydrolyzed under alkaline conditions followed by acidification to yield the target carboxylic acid:

- Oxidation can be performed using alkaline oxidants or by hydrolysis under basic conditions.

- Acidification with hydrochloric acid (typically 15% by mass) at elevated temperatures (85-90 °C) facilitates the formation and precipitation of the carboxylic acid.

- The product is purified by filtration, centrifugation, and drying.

Representative Example from Patent Literature

A closely related method for synthesizing pyrazole carboxylic acids (e.g., 1,3-dimethyl-1H-pyrazole-4-carboxylic acid) involves:

| Step | Reagents & Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat at 110-120 °C for 4 h | Formation of intermediate compound A via condensation and cyclization | Compound A purity ~97.5-98.5% |

| 2 | 40% methylhydrazine aqueous solution, toluene, sodium hydroxide; 8-20 °C | Reaction of compound A with methylhydrazine to give compound B (pyrazole intermediate) | High conversion |

| 3 | Compound B solution, 15% HCl; heat at 85-90 °C | Acidification and isolation of pyrazole carboxylic acid | High purity product |

This method emphasizes controlled temperature, stoichiometric ratios, and stepwise isolation to maximize yield and purity.

Key Reaction Parameters and Ratios

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature for condensation | 110-120 °C | Ensures complete reaction of starting materials |

| Molar ratio (ethyl acetoacetate : triethyl orthoformate : acetic anhydride) | 6 : 9 : 8-10 (mass ratio) | Optimized for high yield of intermediate |

| Methylhydrazine concentration | 40% aqueous solution | Provides controlled reactivity |

| Temperature for hydrazine addition | -25 to -20 °C | Controls reaction selectivity |

| Volume ratio (compound B solution : 15% HCl) | 2 : 1.3-1.5 | For efficient acidification and precipitation |

Research Findings and Advantages

- The described synthetic routes provide high yields (often >90%) with high purity (>95%) of the target compound.

- The use of methylhydrazine and trifluoromethylated diketone intermediates allows for selective pyrazole ring formation with trifluoromethyl substitution.

- The processes are scalable and suitable for industrial production due to mild reaction conditions and efficient purification steps.

- The methods minimize waste and use relatively inexpensive starting materials, enhancing economic viability.

Summary Table: Preparation Methods Overview

| Step | Reaction | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Condensation of ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 110-120 °C, 4 h reflux | Trifluoromethylated diketone intermediate | High purity intermediate |

| 2 | Cyclization with 40% methylhydrazine aqueous solution | -25 to -20 °C dropwise addition, then room temp | Pyrazole intermediate (aldehyde or acetyl derivative) | Controlled temperature critical |

| 3 | Oxidation/hydrolysis and acidification with 15% HCl | 85-90 °C, stirring | This compound | High yield and purity |

Analyse Des Réactions Chimiques

Types of Reactions: 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or esters.

Applications De Recherche Scientifique

Chemistry

DMTPCA serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it useful in developing new materials and pharmaceuticals.

Synthetic Routes :

- Cyclization of appropriate precursors under controlled conditions.

- Utilization of solvents such as ethanol or acetonitrile to enhance reaction efficiency.

Biology

Research indicates that DMTPCA exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have shown that DMTPCA can inhibit the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological systems.

Mechanism of Action :

The trifluoromethyl group enhances lipophilicity, facilitating the compound's penetration through biological membranes. Once inside cells, DMTPCA can interact with specific enzymes or receptors, modulating their activity.

Medicine

DMTPCA is being explored as a lead compound in pharmaceutical development. Its potential applications include:

- Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.

- Drug Development : Investigating its efficacy in treating conditions such as infections and inflammatory diseases.

Table 1: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Reaction of diketones with hydrazine | 85 | |

| Trifluoromethylation | Introduction of trifluoromethyl group | 90 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of DMTPCA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that DMTPCA effectively reduced the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Mécanisme D'action

The mechanism by which 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Trifluoromethyl Group: The -CF₃ group in 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid significantly improves metabolic stability and target binding compared to non-fluorinated analogues like 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid .

- Aromatic vs. Aliphatic Substituents : Compounds with phenyl groups (e.g., 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid) exhibit stronger π-π interactions but suffer from poor solubility and bioavailability .

- Fused Ring Systems : Pyrazolo-pyridine derivatives (e.g., 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid) show enhanced antimicrobial activity due to planar aromatic systems but require complex synthetic routes .

Antimicrobial Activity :

- This compound : Demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 µg/mL, attributed to the -CF₃ group’s electronegativity disrupting bacterial membranes .

- N,N-Dimethylhydrazide derivative 3a : A related compound from shows higher potency (MIC = 4 µg/mL) due to the hydrazide moiety enhancing membrane penetration .

- 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid : Less effective (MIC > 32 µg/mL) due to poor solubility and rapid clearance .

Enzyme Inhibition :

- COX-2 Selectivity: Fluorinated pyrazoles, including the target compound, exhibit COX-2 selectivity (IC₅₀ = 0.2 µM) comparable to celecoxib, while non-fluorinated analogues show 10-fold lower potency .

Activité Biologique

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its unique pyrazole ring structure, which is substituted with a trifluoromethyl group and two methyl groups. This compound has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

- IUPAC Name : 1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid

- CAS Number : 1215481-47-2

- Molecular Formula : C7H7F3N2O2

Synthesis

The synthesis typically involves:

- Formation of the pyrazole ring via reactions of hydrazine with β-diketones or β-ketoesters.

- Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

- Methylation using agents such as methyl iodide or dimethyl sulfate.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, derivatives of 1H-pyrazole have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably:

- Cell Proliferation Inhibition : Compounds demonstrated significant inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents .

- Apoptosis Induction : Certain derivatives enhanced caspase-3 activity by up to 57% in MDA-MB-231 cells at concentrations of 10 µM, confirming their role in inducing apoptosis .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity:

- COX Inhibition : Various pyrazole derivatives have exhibited selective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, compounds with a selectivity index for COX-2 over COX-1 demonstrated promising anti-inflammatory profiles .

- In Vivo Studies : In carrageenan-induced rat paw edema models, certain derivatives showed significant reduction in inflammation, comparable to standard anti-inflammatory drugs like diclofenac .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been explored as well:

- Compounds have shown effectiveness against a range of bacterial strains, suggesting their potential utility in developing new antibacterial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.

- Receptor Interaction : It may also interact with various receptors that mediate cellular responses to stress and damage.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of various pyrazole derivatives found that:

- Compounds containing the pyrazole scaffold exhibited antiproliferative effects across multiple cancer cell lines.

- The most potent derivatives were selected for further testing based on their ability to induce apoptosis and inhibit cell cycle progression .

Study on Anti-inflammatory Effects

Research assessing the anti-inflammatory properties revealed that:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid and its derivatives?

- Methodological Answer : The compound is typically synthesized via functionalization of pyrazole-3-carboxylic acid precursors. For example, acid chloride intermediates (e.g., 1H-pyrazole-3-carboxylic acid chloride) are reacted with hydrazines or diamines to form hydrazides or carboxamides. Friedel-Crafts acylation with arenes can further diversify the structure . Key steps include:

- Acid chloride preparation : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is used to convert carboxylic acids to acid chlorides.

- Coupling reactions : Hydrazines (e.g., N,N-dialkylhydrazines) react with acid chlorides under anhydrous conditions, monitored via TLC.

- Purification : Column chromatography or recrystallization is employed, with yields ranging from 63–87% .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

- Methodological Answer : Structural confirmation relies on:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, 1100–1200 cm⁻¹) groups.

- NMR : ¹H NMR resolves methyl groups (δ 2.0–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and trifluoromethyl (δ ~120 ppm, q, J = 280 Hz) .

- Elemental analysis : Validates purity (>95%) and stoichiometry .

Q. What are the typical biological applications studied for this compound?

- Methodological Answer : Derivatives are screened for antimicrobial activity using disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and yeasts (e.g., C. albicans). N,N-dimethylhydrazide derivatives show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity in cyclization reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) deactivate the ring, requiring harsher conditions for nucleophilic substitution. For example, cyclization with hydrazines to form pyrazolopyridazinones (e.g., compounds 8–10 ) necessitates elevated temperatures (80–100°C) and catalytic acid (e.g., HCl) . Steric hindrance from methyl groups slows coupling kinetics, requiring optimized stoichiometry .

Q. How can data contradictions in antimicrobial activity across studies be resolved?

- Methodological Answer : Discrepancies arise from variations in:

- Test strains : Resistance profiles differ between clinical isolates and lab strains.

- Assay conditions : Broth microdilution (MIC) vs. disc diffusion (zone inhibition) methods yield divergent results.

- Derivative solubility : Poor aqueous solubility of trifluoromethyl derivatives may underreport activity. Standardizing protocols (e.g., CLSI guidelines) and using solubilizing agents (DMSO) improve reproducibility .

Q. What mechanistic insights explain the regioselectivity of Friedel-Crafts acylations with this compound?

- Methodological Answer : The electron-deficient pyrazole ring directs electrophilic substitution to para positions of activated arenes (e.g., anisole). DFT calculations show trifluoromethyl groups increase electrophilicity at the 4-position, favoring coupling at electron-rich aromatic carbons .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.